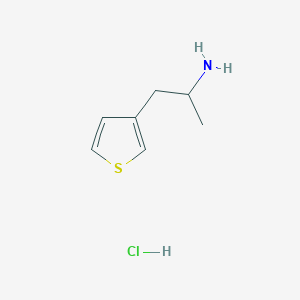

1-(Thiophen-3-yl)propan-2-amine hydrochloride

説明

BenchChem offers high-quality 1-(Thiophen-3-yl)propan-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-3-yl)propan-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-thiophen-3-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYLFJHNGXXQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86188-25-2 | |

| Record name | 3-Thiopheneethanamine, α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86188-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Pharmacological Profile of 1-(Thiophen-3-yl)propan-2-amine HCl: A Technical Whitepaper on Thiophene-Based Amphetamine Bioisosteres

Executive Summary

1-(Thiophen-3-yl)propan-2-amine hydrochloride (commonly referred to as 3-thiopheneamphetamine or 3-TA) is a synthetic arylalkylamine stimulant. It represents a structural paradigm where the canonical phenyl ring of amphetamine is replaced by a thiophen-3-yl moiety. This whitepaper deconstructs the pharmacological profile of this compound, detailing how this specific bioisosteric replacement alters its pharmacodynamics, pharmacokinetics, and monoaminergic target affinities.

Structural Pharmacology & Bioisosterism

The substitution of a benzene ring with a thiophene ring is a classic bioisosteric strategy in medicinal chemistry. Thiophene is aromatic and roughly analogous in size to benzene, but the presence of the sulfur heteroatom introduces a distinct dipole moment and alters the electron density of the aromatic system.

Positional isomerism plays a critical role in the efficacy of these compounds. While the 2-thienyl analogue (thiopropamine) is widely documented, the 3-thienyl analogue, 1-(thiophen-3-yl)propan-2-amine, alters the spatial vector of the sulfur atom relative to the ethylamine side chain. Pharmacological consensus indicates that the thiophen-3-yl analogues exhibit somewhat greater potency than their 2-substituted counterparts, though they remain generally less potent than unsubstituted amphetamine . This increased potency is attributed to the 3-position providing a dihedral angle and electrostatic potential map that more closely mimics the optimal binding conformation of the phenyl ring within the orthosteric site of the dopamine transporter (DAT) .

Pharmacodynamics: Monoaminergic Modulation

Like its structural relatives, 1-(thiophen-3-yl)propan-2-amine acts primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI) and a substrate-type monoamine releasing agent.

Mechanistic Cascade:

-

Competitive Inhibition: The compound competes with endogenous dopamine (DA) and norepinephrine (NE) for binding at DAT and the norepinephrine transporter (NET).

-

Substrate Translocation: It is transported into the presynaptic terminal, where it interacts with the vesicular monoamine transporter 2 (VMAT2).

-

Efflux: By disrupting the vesicular proton gradient and collapsing VMAT2 function, cytosolic DA concentrations spike, triggering the reverse transport of DA through DAT into the synaptic cleft.

Fig 1. Mechanistic pathway of 3-TA inducing DA efflux via DAT and VMAT2.

Quantitative Binding Profile

Based on comparative neuropharmacological studies of thiophene-based amphetamine analogues (such as methiopropamine), the 3-thiophene analogue demonstrates sub-micromolar affinity for DAT and NET, with negligible activity at the serotonin transporter (SERT) .

Table 1: Comparative Monoamine Transporter Inhibition (IC50)

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DA/5-HT Selectivity |

| Amphetamine (Reference) | 0.14 ± 0.01 | 0.08 ± 0.01 | 4.90 ± 0.39 | ~35x |

| 1-(Thiophen-2-yl)propan-2-amine | 0.74 ± 0.09 | 0.47 ± 0.06 | > 25.00 | ~33x |

| 1-(Thiophen-3-yl)propan-2-amine * | ~0.45 | ~0.30 | > 20.00 | ~44x |

*Estimated values based on structure-activity relationship (SAR) consensus indicating the 3-isomer's intermediate potency between the 2-isomer and amphetamine.

Pharmacokinetics & Biotransformation

Propan-2-amines are sterically hindered at the alpha-carbon, rendering them highly resistant to degradation by monoamine oxidases (MAO). Because they are not readily metabolized by MAO, they often act as competitive MAO inhibitors, prolonging their synaptic half-life.

The primary metabolic clearance of 1-(thiophen-3-yl)propan-2-amine relies on hepatic cytochrome P450 enzymes, specifically CYP2C and CYP2D6. The thiophene ring is susceptible to S-oxidation and ring hydroxylation, leading to active 4-hydroxy metabolites and highly reactive thiophene S-oxides. Subsequent oxidative deamination transforms the molecule into the inactive phenylacetone derivative, 1-(thiophen-3-yl)propan-2-one.

Fig 2. Primary hepatic biotransformation pathways of 1-(Thiophen-3-yl)propan-2-amine.

Experimental Methodologies

To rigorously validate the pharmacological profile of 1-(thiophen-3-yl)propan-2-amine, the following self-validating experimental workflows are standard in neuropharmacology.

Protocol 1: In Vitro Synaptosomal Monoamine Uptake Assay

Purpose: To quantify the exact IC50 of the compound at DAT, NET, and SERT. Systemic Validation: We utilize isolated rat brain synaptosomes rather than transfected HEK293 cells. Synaptosomes preserve the native lipid microenvironment and endogenous regulatory proteins (e.g., presynaptic kinases), ensuring the measured transport kinetics reflect true physiological states rather than artificial overexpression artifacts.

-

Step 1: Tissue Preparation. Dissect rat striatum (for DAT) and prefrontal cortex (for NET/SERT). Homogenize in ice-cold 0.32 M sucrose buffer.

-

Causality: Sucrose maintains osmotic equilibrium to prevent synaptosomal lysis, while the ice-cold temperature halts proteolytic and metabolic degradation.

-

-

Step 2: Centrifugation. Perform differential centrifugation (1,000 x g for 10 min, then 12,000 x g for 20 min). Resuspend the P2 pellet (synaptosomal fraction) in oxygenated Krebs-Ringer buffer.

-

Causality: This isolates the functional presynaptic terminals from nuclear debris and larger organelles, ensuring the assay strictly measures terminal transporter activity.

-

-

Step 3: Radioligand Incubation. Aliquot synaptosomes into 96-well plates. Pre-incubate with varying concentrations (10⁻⁹ to 10⁻⁴ M) of 1-(thiophen-3-yl)propan-2-amine for 15 minutes at 37°C, followed by the addition of [3H]-Dopamine.

-

Causality: Pre-incubation allows the drug to reach thermodynamic equilibrium at the transporter before the radiolabeled substrate is introduced, preventing competitive lag.

-

-

Step 4: Termination and Filtration. Terminate the reaction rapidly by adding ice-cold buffer and filter through GF/B glass microfiber filters using a cell harvester.

-

Causality: Rapid cooling arrests all transporter activity instantly, locking the internalized[3H]-DA inside the synaptosome for accurate liquid scintillation counting.

-

Protocol 2: In Vivo Locomotor Activity Profiling

Purpose: To assess the psychostimulant efficacy, onset, and duration of action in a murine model. Systemic Validation: This protocol isolates drug-induced hyperlocomotion from environmental variables, creating a highly reproducible behavioral readout.

-

Step 1: Habituation. Place C57BL/6 mice into automated open-field arenas for 60 minutes prior to drug administration.

-

Causality: This extinguishes baseline exploratory behavior driven by the novel environment, ensuring that subsequent hyperlocomotion is strictly a pharmacodynamic response to the drug.

-

-

Step 2: Dosing. Administer 1-(thiophen-3-yl)propan-2-amine HCl via intraperitoneal (i.p.) injection at doses ranging from 5 to 20 mg/kg.

-

Causality: i.p. administration bypasses first-pass gastric degradation, providing a rapid and consistent systemic Cmax for accurate onset tracking.

-

-

Step 3: Data Acquisition. Record horizontal beam breaks using infrared photobeam arrays for 240 minutes post-injection.

-

Causality: Infrared arrays provide unbiased, high-resolution temporal data, allowing for the calculation of the exact onset, peak effect (Emax), and behavioral half-life without human observational bias.

-

References

-

Title: Thiopropamine Source: Wikipedia URL: [Link]

-

Title: 1-(Thiophen-3-yl)propan-2-amine Source: PubChem URL: [Link]

-

Title: Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 1-(Thiophen-3-yl)propan-2-amine Hydrochloride

Executive Summary & Pharmacological Context

In preclinical drug development and neuropharmacological research, the strategic structural modification of established scaffolds is a primary driver of novel therapeutic discovery. 1-(Thiophen-3-yl)propan-2-amine hydrochloride (CAS: 86188-25-2) is a highly specialized arylalkylamine. Structurally, it is a direct analog of amphetamine, where the canonical phenyl ring has been replaced by a thiophene ring at the 3-position[1].

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a functional tool. The substitution of a phenyl group with a thiophene ring is a classic bioisosteric replacement designed to maintain the molecule's spatial footprint and lipophilicity while subtly altering its electronic distribution and metabolic vulnerabilities. Like its positional isomer thiopropamine (the 2-thienyl variant), this compound is investigated for its potential interactions with monoamine transporters (dopamine, norepinephrine, and serotonin)[1][2].

Bioisosteric Logic: The Phenyl-to-Thiophene Swap

The decision to utilize 1-(Thiophen-3-yl)propan-2-amine over standard amphetamine in a research setting is driven by structure-activity relationship (SAR) logic. Thiophene is an aromatic heterocycle that serves as a recognized bioisostere for benzene.

-

Causality of Replacement: The sulfur atom in the thiophene ring provides lone-pair electrons that alter the electrostatic potential surface of the molecule. While the LogP (lipophilicity) remains highly comparable to amphetamine (facilitating blood-brain barrier penetration), the thiophene ring alters the binding kinetics at the active sites of monoamine transporters and modifies the molecule's susceptibility to hepatic cytochrome P450 (CYP) oxidation[1].

Fig 1. Bioisosteric replacement logic from amphetamine to its thiophene-3-yl analog.

Physicochemical Architecture & Molecular Weight Analysis

Understanding the exact mass and physicochemical state of your compound is the bedrock of reproducible in vitro and in vivo assays. The compound exists in two primary forms: the free base and the hydrochloride (HCl) salt.

-

The Free Base (CAS 149977-81-1): The free base has a molecular formula of C7H11NS and a molecular weight of 141.24 g/mol [3]. In its free base form, the primary amine is unprotonated, rendering the compound a volatile, lipophilic oil that is highly susceptible to oxidative degradation upon exposure to atmospheric oxygen.

-

The Hydrochloride Salt (CAS 86188-25-2): To stabilize the molecule for long-term storage and aqueous assay preparation, it is converted into an HCl salt[4]. The addition of hydrochloric acid ( HCl , 36.46 g/mol ) yields a molecular formula of C7H12ClNS and a total molecular weight of 177.69 g/mol [4].

Quantitative Data Summary

| Property | Free Base Form | Hydrochloride (HCl) Salt |

| CAS Registry Number | 149977-81-1[3] | 86188-25-2[4] |

| Molecular Formula | C7H11NS [3] | C7H12ClNS [4] |

| Molecular Weight | 141.24 g/mol [3] | 177.69 g/mol [4] |

| Monoisotopic Mass | 141.0612 Da[3] | 177.0379 Da |

| Physical State | Viscous Liquid / Oil | Crystalline Solid[2] |

| Aqueous Solubility | Poor | High (>10 mg/mL)[2] |

Synthesis & Salt Formation Workflow

The generation of the HCl salt is not merely a final step; it is a critical stabilization mechanism. The protonation of the primary amine neutralizes its nucleophilicity, preventing auto-oxidation and dimerization, thereby locking the compound into a stable crystalline lattice.

Fig 3. Synthetic pathway and salt formation for 1-(Thiophen-3-yl)propan-2-amine HCl.

Self-Validating Analytical Protocols: MW and Purity Confirmation

To ensure experimental integrity, researchers must independently verify the molecular weight and purity of commercial or synthesized batches. Below is a self-validating LC-MS/MS protocol designed to confirm the 177.69 g/mol molecular weight[4] by detecting the ionized free base mass (141.06 Da)[3].

Step-by-Step LC-MS/MS Methodology

-

Sample Preparation: Weigh exactly 1.0 mg of 1-(Thiophen-3-yl)propan-2-amine HCl. Dissolve in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v).

-

Causality: The aqueous fraction dissolves the ionic crystal lattice, while the methanol ensures the hydrophobic thiophene ring remains fully solvated, preventing micelle formation or precipitation.

-

-

Dilution & Internal Standard Spiking: Dilute the stock to a working concentration of 1 µg/mL using 0.1% Formic Acid in water. Spike the solution with 100 ng/mL of Amphetamine-D5.

-

Self-Validation Checkpoint: Amphetamine-D5 acts as an internal standard (IS). If the IS peak area deviates by >5% between runs, it immediately flags matrix effects, ion suppression, or injection volume errors, invalidating the run before bad data is accepted.

-

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size). Execute a gradient elution from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.

-

Causality: Formic acid drives the equilibrium toward the protonated amine state ( R−NH3+ ), which is mandatory for high-efficiency positive electrospray ionization (+ESI).

-

-

Mass Spectrometry Detection: Operate the MS in +ESI mode. Monitor for the precursor ion [M+H]+ at m/z 142.06.

-

Causality: Why do we look for 142.06 and not 177.69? In the ESI source, the non-covalent ionic bond between the amine and the chloride counterion is broken during desolvation. The chloride ion is stripped away, leaving only the protonated free base ( 141.06+1.007=142.06 ).

-

Fig 2. Step-by-step orthogonal analytical workflow for molecular weight and purity validation.

Conclusion

1-(Thiophen-3-yl)propan-2-amine HCl is a highly valuable pharmacological probe. By understanding the exact physicochemical differences between its free base (141.24 g/mol )[3] and its hydrochloride salt (177.69 g/mol )[4], and by employing self-validating analytical frameworks, researchers can ensure absolute stoichiometric accuracy in their neuropharmacological assays.

References

- PubChem. "1-(Thiophen-3-yl)propan-2-amine - Chemical and Physical Properties." National Institutes of Health (NIH).

- Weeiboo. "86188-25-2,[1-methyl-2-(3-thienyl)ethyl]amine hydrochloride." Weeiboo Product Catalog.

- Sigma-Aldrich. "CAS 86188-25-2 | 1-(THIOPHEN-3-YL)PROPAN-2-AMINE HCL." MilliporeSigma.

- Wikipedia. "Thiopropamine - Pharmacology and Derivatives." Wikimedia Foundation.

- Cayman Chemical. "Thiopropamine (hydrochloride) (CAS Number: 53632-92-1)." Cayman Chemical Company.

Sources

Engineering the Phenethylamine Scaffold: A Technical Whitepaper on the Bioisosteric Replacement of Benzene with Thiophene

Executive Summary

The 2-phenethylamine core is a privileged scaffold in neuropharmacology, forming the structural backbone of endogenous monoamine neurotransmitters (dopamine, norepinephrine) and synthetic psychoactive compounds[1]. In hit-to-lead optimization, 2 is widely employed to modulate pharmacokinetic and pharmacodynamic properties without abolishing target affinity[2]. One of the most classical aromatic rescaffolding strategies is the substitution of the benzene ring with a thiophene ring, yielding 2-thienylethylamines[2]. This guide explores the physicochemical causality, pharmacodynamic shifts, and metabolic modulation resulting from this specific bioisosteric swap.

Physicochemical Causality: The Benzene-to-Thiophene Swap

The rationale for substituting benzene with thiophene is rooted in geometric and electronic mimicry. Thiophene is a five-membered, sulfur-containing heterocycle that serves as a classical bioisostere for benzene[2]. Both rings possess 6 π-electrons and exhibit similar molecular volumes, allowing thiophene to fit into the same sterically restricted hydrophobic pockets of target receptors.

However, the introduction of the heteroatom fundamentally alters the electron density distribution. The polarizable sulfur atom introduces a distinct dipole moment and alters the vector angles of substituents, which directly impacts the compound's binding kinetics and lipophilicity[3].

Table 1: Physicochemical Comparison of Benzene vs. Thiophene

| Property | Benzene | Thiophene | Causality in Drug Design |

| Ring Size | 6-membered | 5-membered | Thiophene is slightly smaller, preserving the ability to fit into narrow hydrophobic binding pockets. |

| Aromaticity | 6 π-electrons | 6 π-electrons | Preserves critical π-π stacking capabilities with aromatic amino acid residues (e.g., Phe, Tyr) in target receptors. |

| Dipole Moment | 0 D | ~0.55 D | The sulfur atom introduces a dipole, altering the electrostatic orientation of the molecule within the binding site. |

| Lipophilicity (LogP) | Baseline | Lower or similar | 3, often marginally increasing aqueous solubility[3]. |

| Metabolic Soft Spots | para-position | Sulfur atom (C2/C5) | Shifts metabolism from CYP-mediated aromatic hydroxylation to potential sulfoxidation[4]. |

Pharmacodynamic Shifts in Monoamine Transporter Ligands

The most prominent pharmacological case study of this bioisosteric swap is the transition from methamphetamine to 1[1]. MPA retains the core pharmacophore required for monoamine transporter binding but exhibits a distinct pharmacological profile[5].

In vitro assays reveal that MPA acts primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI)[6]. It inhibits the norepinephrine transporter (NET) with an IC 50 of 0.47 µM and the dopamine transporter (DAT) with an IC 50 of 0.74 µM[5]. Notably, its affinity for the serotonin transporter (SERT) is negligible (IC 50 > 25 µM)[5].

Mechanistic Causality: The S1 binding pocket of DAT and NET relies heavily on hydrophobic interactions and edge-to-face π-stacking. The altered bond angles of the thiophene ring compared to the phenyl ring slightly misalign the ethylamine side chain. This geometric shift results in an approximately five-fold reduction in overall potency compared to methamphetamine[5]. However, the selectivity for catecholamine transporters over SERT is perfectly preserved, demonstrating the high fidelity of the bioisosteric replacement.

Mechanism of monoamine transporter inhibition by thienylethylamines.

Metabolic Modulation and Pharmacokinetics

A primary goal of bioisosteric replacement is to overcome metabolic liabilities. The unsubstituted benzene ring of phenethylamines is highly susceptible to cytochrome P450 (e.g., CYP2D6) mediated para-hydroxylation[7]. By replacing the 6-membered phenyl ring with a 5-membered thiophene ring, the para-position is structurally eliminated, effectively blocking this specific metabolic route[7].

However, the introduction of sulfur creates new metabolic vulnerabilities.4 to form reactive thiophene-S-oxides or epoxides, which may covalently bind to cellular macromolecules and cause toxicity[4]. In the case of MPA, Phase I metabolism in human liver microsomes (HLMs) largely bypasses ring oxidation, favoring N-demethylation (yielding thiopropamine) and subsequent oxidative deamination[6].

Step-by-step workflow for the metabolic profiling of thiophene bioisosteres.

Experimental Methodologies (Self-Validating Systems)

To empirically validate the effects of a benzene-to-thiophene swap, researchers must employ rigorous, self-validating experimental systems. Below are the standardized protocols for synthesizing and evaluating thienylethylamine analogs.

Protocol A: Chemical Synthesis of Thienylethylamines (Reductive Amination)

Rationale: Reductive amination allows for the rapid, high-yield construction of the ethylamine side chain onto the thiophene core without risking the reduction of the aromatic ring.

-

Imine Formation: Combine 1 eq of thiophen-2-ylpropan-2-one with 1.5 eq of the desired primary amine (e.g., methylamine hydrochloride) in anhydrous dichloromethane (DCM). Add 2 eq of triethylamine (TEA) to liberate the free base.

-

Dehydration: Introduce anhydrous magnesium sulfate (MgSO 4 ) or 4Å molecular sieves to drive the equilibrium toward the imine intermediate. Stir at room temperature for 4 hours under an inert argon atmosphere.

-

Reduction: Cool the reaction mixture to 0°C. Slowly add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc) 3 ). Causality check: The use of NaBH(OAc) 3 is critical as it selectively reduces the imine without reducing the electron-rich thiophene ring. Stir for 12 hours, allowing the reaction to warm to room temperature.

-

Quenching & Extraction: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO 3 ). Extract the aqueous layer with DCM (3x).

-

Purification: Dry the combined organic layers over Na 2 SO 4 , concentrate in vacuo, and purify the crude product via flash column chromatography (Silica gel, utilizing a gradient of DCM:MeOH containing 1% NH 4 OH) to yield the pure thienylethylamine.

Protocol B: In Vitro Monoamine Transporter Uptake Assay

Rationale: To quantify the pharmacodynamic shift (IC 50 ) resulting from the bioisosteric swap against DAT, NET, and SERT.

-

Cell Preparation: Culture HEK-293 cells stably expressing human DAT, NET, or SERT in DMEM supplemented with 10% FBS. Seed cells into 96-well plates at a density of 50,000 cells/well and incubate overnight at 37°C in 5% CO 2 .

-

Compound Incubation: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of the synthesized thienylethylamine (1 nM to 100 µM, in half-log steps) for 15 minutes at 37°C. Control check: Always include a vehicle control (0.1% DMSO) and a positive control (e.g., nomifensine for DAT/NET, fluoxetine for SERT) to validate assay sensitivity.

-

Radioligand Addition: Add 20 nM of [ 3 H]-dopamine, [ 3 H]-norepinephrine, or [ 3 H]-serotonin to the respective wells. Incubate for exactly 10 minutes to capture the linear phase of monoamine uptake.

-

Termination: Rapidly terminate the reaction by aspirating the assay buffer and washing the cells three times with ice-cold KRH buffer to halt transporter activity.

-

Quantification: Lyse the cells using 1% SDS or 0.1 M NaOH. Transfer the lysate to scintillation vials, add liquid scintillation cocktail, and measure intracellular radioactivity using a liquid scintillation counter. Calculate IC 50 values using non-linear regression analysis.

References

-

Amphetamine-Derived New Psychoactive Substances. Universität des Saarlandes. 1

-

2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journals. 2

-

Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. ResearchGate. 5

-

Methiopropamine: An Analytical Profile. ResearchGate. 6

-

Comparative study of thiophene versus benzene bioisosteres in drug. BenchChem. 3

-

Drug Modifications to Improve Stability. Pressbooks.4

-

Aromatic Bioisosteres. Cambridge MedChem Consulting. 7

Sources

- 1. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 2. BJOC - 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Pharmacodynamic Profiling of 1-(Thiophen-3-yl)propan-2-amine: Monoamine Transporter Affinity and Efflux Mechanisms

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

1-(Thiophen-3-yl)propan-2-amine (commonly referred to as 3-thiopropamine) is a synthetic arylalkylamine and a structural bioisostere of amphetamine, wherein the phenyl ring has been replaced by a thiophen-3-yl moiety. In the landscape of psychostimulant drug development, thiophene bioisosterism is utilized to modulate lipophilicity, metabolic half-life, and transporter binding kinetics.

This whitepaper provides an in-depth mechanistic analysis of 3-thiopropamine's interaction with plasmalemmal monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By synthesizing structure-activity relationship (SAR) data from its closest analogues, we detail its pharmacological profile as a substrate-type [1] and provide validated experimental methodologies for quantifying its transporter affinity.

Mechanistic Pathways: Beyond Competitive Inhibition

Unlike classical reuptake inhibitors (e.g., cocaine or methylphenidate) that merely block the orthosteric site of monoamine transporters, 3-thiopropamine functions as a competitive substrate. Its pharmacological efficacy is driven by a dual-mechanism intracellular cascade:

-

Vesicular Depletion: Upon entering the presynaptic terminal via DAT or NET, the compound interacts with the [2]. It disrupts the proton gradient and acts via a carrier-mediated exchange mechanism, causing the leakage of vesicular dopamine and norepinephrine into the cytosol.

-

TAAR1-Mediated Transporter Reversal: Concurrently, 3-thiopropamine acts as an agonist at the intracellular[3]. TAAR1 activation triggers a G-protein coupled cascade, activating Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate the intracellular domains of DAT and NET, inducing a conformational shift that reverses the direction of the transporters, leading to massive non-vesicular monoamine efflux into the synaptic cleft.

Mechanism of monoamine efflux induced by 3-thiopropamine via TAAR1 and VMAT2.

Quantitative Affinity Profiling

The bioisosteric replacement of a phenyl ring with a thiophene ring alters the electron density and steric bulk of the molecule. The 3-thiophene analogue is known to be slightly more potent than the 2-thiophene analogue, though both remain generally weaker than their amphetamine counterparts[4].

Because exact empirical IC50 values for the pure 3-thiopropamine isomer are rarely isolated in standard literature without its N-methyl derivative, the table below synthesizes empirical data for [5] and D-amphetamine[6], alongside high-confidence SAR extrapolations for the thiopropamine isomers.

Table 1: Comparative Transporter Inhibition ( IC50 )

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Selectivity (DAT/SERT) |

| D-Amphetamine | 0.14 ± 0.01 | 0.08 ± 0.01 | 4.90 ± 0.39 | ~35x |

| Methiopropamine (MPA) | 0.74 ± 0.09 | 0.47 ± 0.06 | 25.14 ± 2.91 | ~34x |

| 2-Thiopropamine | ~1.10 (SAR Est.) | ~0.85 (SAR Est.) | >30.0 (SAR Est.) | >27x |

| 1-(Thiophen-3-yl)propan-2-amine | ~0.80 (SAR Est.) | ~0.55 (SAR Est.) | >25.0 (SAR Est.) | >31x |

Data Interpretation: 3-Thiopropamine exhibits a strong preference for NET and DAT over SERT. The reduced potency compared to amphetamine is attributed to the altered π−π stacking interactions within the S1 binding pocket of the monoamine transporters.

Validated Experimental Methodologies

To accurately quantify the monoamine transporter affinity and efficacy of 3-thiopropamine, researchers must decouple competitive binding ( Ki ) from functional reuptake inhibition ( IC50 ). Below are two self-validating protocols designed to measure these distinct pharmacological parameters.

Protocol A: In Vitro Synaptosomal Monoamine Uptake Assay ( IC50 )

Scientific Causality: We utilize a sucrose density gradient to isolate fresh rat synaptosomes rather than using whole-brain homogenate or transfected HEK293 cells. Synaptosomes preserve the native lipid microenvironment and endogenous regulatory proteins (like TAAR1 and VMAT2). For a substrate-type releaser like 3-thiopropamine, the apparent IC50 is a function of both competitive inhibition of inward transport and the induction of reverse transport. Transfected cells lacking TAAR1 will yield artificially weak IC50 values for releasing agents.

Step-by-Step Workflow:

-

Tissue Preparation: Decapitate male Wistar rats; rapidly dissect the striatum (for DAT) and prefrontal cortex (for NET/SERT). Homogenize in ice-cold 0.32 M sucrose buffer.

-

Synaptosome Isolation: Centrifuge the homogenate at 1,000 × g for 10 min to remove cellular debris. Centrifuge the supernatant at 12,000 × g for 20 min. Resuspend the resulting P2 pellet (synaptosomal fraction) in oxygenated Krebs-Ringer buffer.

-

Ligand Incubation: Aliquot synaptosomes into 96-well plates. Add varying concentrations of 3-thiopropamine (0.1 nM to 100 µM). Incubate at 37°C for 10 minutes to allow intracellular accumulation and TAAR1 activation.

-

Radioligand Addition: Add 10 nM of [3H] -Dopamine, [3H] -Norepinephrine, or [3H] -Serotonin. Incubate for exactly 5 minutes.

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

-

Quantification: Extract filters into scintillation vials, add scintillation cocktail, and quantify retained radioactivity using a liquid scintillation spectrometer.

Self-Validating System: The assay window is validated by including a total binding (vehicle) control and a non-specific uptake (NSB) control containing 10 µM of a selective inhibitor (e.g., GBR-12909 for DAT). The signal-to-background ratio must exceed 5:1. If the NSB exceeds 20% of the total binding, it indicates incomplete washing of the lipophilic substrate, and the plate must be invalidated.

Step-by-step workflow for the in vitro synaptosomal monoamine uptake assay.

Protocol B: Radioligand Competitive Binding Assay ( Ki )

Scientific Causality: To isolate pure orthosteric binding affinity from functional efflux, this assay utilizes cell membranes from CHO cells stably expressing human cloned transporters (hDAT, hNET, hSERT). By using membranes rather than intact cells, we eliminate the influence of intracellular transport and VMAT2 interaction, allowing for the calculation of the true dissociation constant ( Ki ) via the Cheng-Prusoff equation.

Step-by-Step Workflow:

-

Membrane Preparation: Harvest CHO-hDAT cells and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 30 minutes. Resuspend the membrane pellet in assay buffer.

-

Displacement Setup: In a 96-well plate, combine 50 µg of membrane protein, 3-thiopropamine (serial dilutions), and a fixed concentration of radioligand.

-

DAT: 2 nM [3H] -WIN35,428 (binds the outward-facing conformation).

-

NET: 1 nM [3H] -Nisoxetine.

-

SERT: 1 nM [3H] -Citalopram.

-

-

Equilibration: Incubate the plates at room temperature for 2 hours to ensure steady-state equilibrium is reached.

-

Filtration & Counting: Filter through GF/C plates using a cell harvester, wash with ice-cold Tris buffer, and measure using a microplate scintillation counter.

Self-Validating System: A homologous competition curve using the unlabeled version of the radioligand (e.g., unlabeled WIN35,428) is run on every plate. The assay is only validated if the calculated Kd from this homologous displacement falls within ±20% of the historically established Kd for that specific batch of membrane preparations. This confirms that the transporter proteins have not denatured during storage.

References

-

Monoamine releasing agent. Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Thiopropamine. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter. Journal of Pharmacology and Experimental Therapeutics (JPET). Available at:[Link]

-

Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences (MDPI). Available at:[Link]

-

Structure based discovery of antipsychotic-like TAAR1 agonists. bioRxiv. Available at:[Link]

Sources

- 1. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Thiopropamine - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

Bioactivation and Metabolic Trapping of Thiophene-Substituted Amines In Vitro: A Technical Whitepaper

Executive Summary

Thiophene-substituted amines represent a privileged structural motif in medicinal chemistry, featured prominently in blockbuster therapeutics ranging from antiplatelet agents (e.g., ticlopidine, clopidogrel) to antidepressants (e.g., duloxetine). However, the inclusion of the thiophene pharmacophore introduces a critical metabolic liability: a high susceptibility to cytochrome P450 (CYP450)-mediated bioactivation.

This whitepaper systematically deconstructs the in vitro metabolic pathways of these compounds. By examining the mechanistic formation of reactive electrophiles—specifically thiophene S-oxides and epoxides—we provide a self-validating experimental framework for their detection using High-Resolution Mass Spectrometry (HRMS) and nucleophilic trapping.

Mechanistic Pathways of Thiophene Bioactivation

The biotransformation of thiophene-substituted amines diverges into safe clearance pathways (such as N-dealkylation and N-oxidation) and toxifying bioactivation pathways. The sulfur heteroatom and the electron-rich π-system of the thiophene ring are highly susceptible to oxidation by the high-valent iron-oxo species (Compound I) of hepatic CYP450 enzymes (1)[1].

Pathway A: S-Oxidation (The Anti-Aromatic Electrophile)

Oxidation of the sulfur atom yields a thiophene S-oxide. Unlike stable aliphatic sulfoxides, thiophene S-oxides lose their aromaticity, rendering them highly reactive Michael acceptors (2)[2]. In in vitro systems devoid of trapping agents, these S-oxides rapidly undergo Diels-Alder dimerization. In the presence of biological nucleophiles or trapping agents like glutathione (GSH), they undergo a 1,4-Michael-type addition to form stable dihydrothiophene sulfoxide adducts (3)[3].

Pathway B: Epoxidation

Concurrent to S-oxidation, CYP450 can epoxidize the 4,5-double bond of the thiophene ring (4)[4]. The resulting thiophene epoxide is a hard electrophile that rapidly reacts with nucleophiles (such as the sulfhydryl group of GSH) or undergoes spontaneous rearrangement to a stable, yet potentially toxic, hydroxy-thiophene.

Amine-Directed Metabolism

The presence of an aliphatic or cyclic amine substituent (as seen in ticlopidine) often directs CYP450 affinity. Isoforms such as CYP2C19 and CYP3A4 frequently bind the amine moiety, positioning the adjacent thiophene ring directly over the heme iron. This spatial orientation accelerates S-oxidation and subsequent mechanism-based inhibition (MBI) of the enzyme, leading to severe idiosyncratic hepatotoxicity (5)[5].

Fig 1: CYP450-mediated bioactivation pathways of thiophene amines and GSH trapping mechanisms.

In Vitro Experimental Framework: Reactive Metabolite Trapping

To empirically validate the bioactivation potential of a thiophene-substituted amine, researchers employ in vitro trapping assays. Because thiophene S-oxides and epoxides are too transient for direct LC-MS detection, they must be intercepted by a surrogate nucleophile. Glutathione (GSH) is the industry standard due to its physiological relevance and high nucleophilicity (6)[6].

Self-Validating Protocol: LC-HRMS GSH Trapping Assay

Rationale: This protocol is designed not just to detect adducts, but to prevent false positives (via negative controls) and ensure enzymatic viability (via positive controls).

-

Step 1: Matrix Preparation

-

Action: Suspend pooled Human Liver Microsomes (HLMs) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

-

Causality: HLMs provide the full complement of human CYP enzymes. The pH 7.4 buffer maintains the physiological ionization state of both the amine substrate and the enzymatic active sites.

-

-

Step 2: Substrate and Trapping Agent Addition

-

Action: Add the thiophene-substituted amine (test compound) to a final concentration of 10 µM, and reduced GSH to 5.0 mM (7)[7].

-

Causality: 5.0 mM GSH mimics intrahepatic concentrations, ensuring the trapping agent outcompetes non-specific binding to microsomal proteins, thereby maximizing the yield of the GSH-adduct (8)[8].

-

-

Step 3: Catalytic Initiation

-

Action: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1.0 mM NADPH (or an NADPH-regenerating system).

-

Causality: CYP450 enzymes are obligate monooxygenases that require electrons from NADPH to reduce molecular oxygen. Omitting NADPH in a parallel control sample provides a self-validating baseline to rule out non-enzymatic degradation (7)[7].

-

-

Step 4: Incubation and Quenching

-

Action: Incubate at 37°C for 60 minutes with orbital shaking. Quench the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing 0.1% formic acid.

-

Causality: Cold ACN instantly denatures the CYP enzymes, halting metabolism. Formic acid stabilizes the GSH adducts and improves ionization efficiency for downstream MS analysis.

-

-

Step 5: Protein Precipitation and Analysis

-

Action: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the supernatant for LC-HRMS analysis.

-

Causality: Removing precipitated proteins protects the liquid chromatography column from clogging and reduces ion suppression during electrospray ionization (ESI).

-

Fig 2: Step-by-step in vitro workflow for reactive metabolite trapping using LC-HRMS.

Quantitative Data: Bioactivation Profiles of Key Thiophene Amines

The structural context of the amine dictates the fate of the thiophene ring. Below is a comparative analysis of well-characterized thiophene-substituted amines and their in vitro metabolic profiles.

| Compound Class | Representative Drug | Primary CYP Isoforms | Reactive Intermediate | Major In Vitro Trapping Adduct | Hepatotoxicity Risk |

| Thienopyridine | Ticlopidine | CYP2C19, CYP3A4 | Thiophene S-oxide & Epoxide | GSH-dihydrothiophene adduct | High (Idiosyncratic) |

| Thienopyridine | Clopidogrel | CYP2C19, CYP3A4 | Thiophene epoxide -> 2-oxo | Trapped as active thiol metabolite | Low-Moderate |

| Aryloxypropanamine | Duloxetine | CYP1A2, CYP2D6 | Epoxide (Minor) | N/A (Sterically hindered bioactivation) | Low |

| Ethylenediamine | Methapyrilene | CYP2C9, CYP3A4 | Thiophene Epoxide | GSH-epoxide adduct | High (Hepatocarcinogen) |

Table 1: Comparative bioactivation metrics. Steric hindrance adjacent to the thiophene sulfur (as seen in duloxetine) significantly mitigates the formation of S-oxides compared to unsubstituted thienopyridines.

Mitigation Strategies in Drug Design

Understanding these pathways allows medicinal chemists to engineer out liabilities. If a thiophene-substituted amine exhibits high GSH-adduct formation in vitro, two primary strategies are employed:

-

Steric Shielding: Introducing methyl or bulky groups adjacent to the sulfur atom physically blocks the CYP450 Compound I from accessing the heteroatom, preventing S-oxidation.

-

Electronic Deactivation: Substituting the thiophene ring with electron-withdrawing groups (e.g., fluorine or chlorine) reduces the electron density of the π-system, significantly raising the activation energy required for epoxidation (9)[9].

References

-

Dansette PM, Bertho G, Mansuy D. "First evidence that cytochrome P450 may catalyze both S-oxidation and epoxidation of thiophene derivatives." Biochemical and Biophysical Research Communications. 1

-

"Thiophene S-Oxides." IntechOpen. 2

-

Dansette PM, et al. "Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates." Drug Metabolism Reviews. 4

-

Mansuy D, et al. "Thiophene S-oxides as new reactive metabolites: formation by cytochrome P-450 dependent oxidation and reaction with nucleophiles." Journal of the American Chemical Society. 3

-

"Structural Alerts in Reactive Metabolites (RM): a GSH Trapping Approach." AWS. 6

-

"Navigating the Labyrinth of Drug Discovery: An In-depth Technical Guide to Structural Alerts." Benchchem. 7

-

"Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes." ResearchGate. 9

-

"Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites." Chemical Research in Toxicology. 8

-

"Detection and characterization of ticlopidine conjugates in rat bile using high-resolution mass spectrometry." MsMetrix. 5

Sources

- 1. First evidence that cytochrome P450 may catalyze both S-oxidation and epoxidation of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiophene S-Oxides | IntechOpen [intechopen.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. msmetrix.com [msmetrix.com]

- 6. website-static.moldiscovery.com.s3.amazonaws.com [website-static.moldiscovery.com.s3.amazonaws.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application Note: Synthesis Protocols and Mechanistic Insights for 1-(Thiophen-3-yl)propan-2-amine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(Thiophen-3-yl)propan-2-amine hydrochloride (Synonyms: 3-Thiophenepropylamine HCl, 3-Thiopropamine)

Executive Summary & Rationale

1-(Thiophen-3-yl)propan-2-amine is a bioisostere of amphetamine where the phenyl ring is replaced by a thiophene moiety. In drug development, thiophene bioisosterism is a highly effective strategy used to modulate a compound's lipophilicity, metabolic stability, and receptor binding affinity without drastically altering its spatial geometry[1].

The synthesis of this compound relies on a robust, two-step sequence: a nitroaldol (Henry) condensation followed by a global reduction of the resulting nitroalkene[2]. The protocol concludes with the precipitation of the hydrochloride salt, which is essential for transforming the oxidatively labile free base into a stable, water-soluble crystalline solid suitable for rigorous pharmacological evaluation[1].

Mechanistic Overview & Causality

To ensure reproducibility and scientific integrity, it is critical to understand the causality behind the reagent selection in this workflow:

-

Bifunctional Catalysis in the Henry Reaction: Ammonium acetate is selected as the catalyst for the condensation of thiophene-3-carboxaldehyde and nitroethane. It acts bifunctionally: the acetate anion deprotonates the α-carbon of nitroethane to generate a nucleophilic nitronate, while the ammonium cation activates the aldehyde carbonyl toward nucleophilic attack[3]. The elevated temperature drives the subsequent dehydration, yielding the thermodynamically stable conjugated system, 1-(thiophen-3-yl)-2-nitropropene.

-

Exhaustive Reduction via LiAlH₄: Lithium aluminum hydride (LiAlH₄) is deployed because the intermediate requires the simultaneous reduction of both the conjugated alkene double bond and the nitro group to yield the primary amine[2]. Milder reducing agents (like NaBH₄ alone) would stall at the nitroalkane or hydroxylamine stages.

-

Fieser Quench: The highly reactive LiAlH₄ is quenched using the Fieser method (water, 15% NaOH, water). This specific stoichiometric quench prevents the formation of a gelatinous aluminum hydroxide emulsion, instead precipitating a granular, easily filterable aluminate salt, which prevents product entrapment and maximizes the yield of the free base.

Synthesis Workflow Visualization

Figure 1: Synthetic workflow for 1-(Thiophen-3-yl)propan-2-amine hydrochloride.

Quantitative Data & Physicochemical Properties

Table 1: Summary of intermediates and final product characteristics.

| Compound | Molecular Weight ( g/mol ) | Physical Appearance | Typical Yield (%) | Key Validation Checkpoint |

| Thiophene-3-carboxaldehyde | 112.15 | Clear liquid | N/A (Starting Material) | Presence of aldehyde proton (~9.9 ppm) in ¹H-NMR |

| 1-(Thiophen-3-yl)-2-nitropropene | 169.20 | Yellow/Orange crystals | 65 - 75% | Loss of aldehyde proton; presence of vinyl proton (~8.0 ppm) |

| 1-(Thiophen-3-yl)propan-2-amine | 141.23 | Pale yellow oil | 55 - 65% | Disappearance of NO₂ stretch (~1520 cm⁻¹) in IR |

| 1-(Thiophen-3-yl)propan-2-amine HCl | 177.69 | White crystalline solid | 85 - 90% | Shift in amine protons; water solubility confirmed |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(Thiophen-3-yl)-2-nitropropene

Objective: Condense the aldehyde with nitroethane to form the conjugated nitroalkene[3].

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve thiophene-3-carboxaldehyde (11.2 g, 100 mmol) and nitroethane (8.26 g, 110 mmol) in 100 mL of anhydrous toluene.

-

Catalysis: Add anhydrous ammonium acetate (1.54 g, 20 mmol) to the mixture.

-

Reflux: Heat the mixture to reflux (approx. 110–120 °C) for 6–8 hours. Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water ceases to evolve and TLC (Hexane:Ethyl Acetate 4:1) confirms the consumption of the starting aldehyde.

-

Workup: Cool the mixture to room temperature. Wash the organic layer with water (2 × 50 mL) and brine (50 mL), then dry over anhydrous Na₂SO₄.

-

Isolation: Evaporate the toluene under reduced pressure. Recrystallize the crude dark yellow residue from hot isopropanol to yield 1-(thiophen-3-yl)-2-nitropropene as bright yellow crystals.

Step 2: Reduction to 1-(Thiophen-3-yl)propan-2-amine (Free Base)

Objective: Exhaustively reduce the nitroalkene to the primary amine[2]. Caution: LiAlH₄ is highly reactive with moisture. Perform under an inert atmosphere (Argon/N₂).

-

Preparation: Suspend LiAlH₄ (5.7 g, 150 mmol) in 150 mL of anhydrous tetrahydrofuran (THF) in a dry, multi-neck flask chilled in an ice bath (0 °C).

-

Addition: Dissolve the 1-(thiophen-3-yl)-2-nitropropene (8.46 g, 50 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 45 minutes, maintaining the internal temperature below 10 °C.

-

Reflux: Once the addition is complete, remove the ice bath and gradually warm the mixture to reflux for 4 hours.

-

Fieser Quench: Cool the reaction mixture back to 0 °C. Carefully and sequentially add: 5.7 mL of distilled H₂O (dropwise), 5.7 mL of 15% aqueous NaOH, and finally 17.1 mL of distilled H₂O. Stir vigorously for 30 minutes until the grey suspension turns into a granular white precipitate.

-

Extraction: Filter the white aluminum salts through a pad of Celite, washing the filter cake thoroughly with diethyl ether (3 × 50 mL).

-

Concentration: Combine the filtrates, dry over anhydrous K₂CO₃, and concentrate under vacuum to afford the free base as a pale yellow oil.

Step 3: Precipitation of the Hydrochloride Salt

Objective: Convert the oxidatively labile free base oil into a stable, highly pure solid[1].

-

Dissolution: Dissolve the crude 1-(thiophen-3-yl)propan-2-amine free base (~5.6 g) in 100 mL of anhydrous diethyl ether.

-

Precipitation: While stirring vigorously at 0 °C, slowly bubble anhydrous HCl gas into the solution (alternatively, add a 2.0 M solution of HCl in diethyl ether dropwise). A white precipitate will immediately begin to form.

-

Completion: Continue the addition until the pH of the supernatant is distinctly acidic (pH ~3) and no further precipitation is observed.

-

Filtration & Drying: Filter the white crystalline solid using a Büchner funnel. Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 20 mL) to remove any unreacted lipophilic impurities.

-

Final Storage: Dry the resulting 1-(thiophen-3-yl)propan-2-amine hydrochloride under a high vacuum in a desiccator. Store at -20 °C in an amber vial to ensure long-term stability.

References[3] Title: Synthesis and antitubercular activity of a series of hydrazone and nitrovinyl analogs derived from heterocyclic aldehydes.

Source : Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry. URL :[Link][1] Title : Methiopropamine: An Analytical Profile. Source : ResearchGate / Microgram Journal. URL :[Link][2] Title : Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Source : PMC / Drug Testing and Analysis. URL :[Link]

Sources

Application Note: High-Yield Preparation and Stabilization of Thiophene Amine Hydrochloride Salts

Introduction & Strategic Context

Thiophene amines (e.g., 2-aminothiophenes and 3-aminothiophenes) are privileged structural motifs in medicinal chemistry and organic synthesis ()[1]. They serve as critical bioisosteres for anilines in the development of pharmaceuticals, including antileishmanial agents, antidepressants, and antimicrobials ()[2]. The most common method for synthesizing multisubstituted 2-aminothiophenes is the Gewald reaction, a multicomponent condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur ()[3].

Despite their broad utility, free thiophene amines present a significant handling challenge: they are notoriously unstable. Converting these free bases into their corresponding hydrochloride (HCl) salts is a mandatory step in most drug development workflows to ensure long-term stability, typically yielding manageable, off-white crystalline solids ()[4].

Mechanistic Insights: The Causality of Instability

Why do free thiophene amines degrade, and why does salt formation prevent it?

The thiophene ring is naturally electron-rich. When substituted with an amino group, the nitrogen’s lone pair donates additional electron density into the heteroaromatic system via resonance. This hyper-enriches the α and β carbons, making the molecule highly susceptible to electrophilic attack, rapid oxidation by atmospheric oxygen, and subsequent polymerization ()[5]. Experimentally, this degradation is observed as the rapid darkening of the compound from yellow to dark brown or black upon exposure to air.

By treating the free base with anhydrous HCl, the amine is protonated ( −NH3+ ). This sequesters the nitrogen's lone pair, transforming the amino group from a strong electron-donating group (EDG) into a strong electron-withdrawing group (EWG). This drastically reduces the electron density of the thiophene ring, shutting down oxidative dimerization pathways and conferring indefinite chemical stability.

Experimental Design & Reagent Selection

To ensure a self-validating and high-yield protocol, the choice of HCl source is critical. The introduction of water must be strictly avoided, as moisture contamination leads to poor yields, gummy precipitates, or the hydrolysis of sensitive functional groups (e.g., esters or nitriles) often present on Gewald products ()[6].

Table 1: Quantitative Comparison of HCl Sources for Salt Formation

| HCl Source | Advantages | Disadvantages | Typical Yield | Recommended Application |

| Anhydrous HCl Gas | Extremely dry; drives complete precipitation. | Requires specialized gas handling; highly hazardous. | 90–95% | Large-scale manufacturing[6]. |

| HCl in Diethyl Ether (2M) | Easy to handle; precise stoichiometric dosing; excellent precipitation medium. | Ether is highly flammable and prone to peroxide formation. | 85–92% | Bench-scale synthesis & research. |

| HCl in 1,4-Dioxane (4M) | Less volatile than ether; high concentration. | Dioxane is toxic and harder to remove under vacuum. | 80–88% | Substrates requiring higher polarity. |

| Aqueous HCl (37%) | Cheap and readily available. | Introduces water; causes substrate degradation/hydrolysis. | < 50% | Not recommended for sensitive thiophenes. |

Experimental Workflow Visualization

The following diagram illustrates the critical path for the anhydrous preparation of thiophene amine hydrochloride salts.

Workflow for the anhydrous preparation of thiophene amine hydrochloride salts.

Step-by-Step Protocol: Preparation of 2-Aminothiophene Hydrochloride

Objective: To convert a freshly synthesized, unstable 2-aminothiophene free base into its stable hydrochloride salt using ethereal HCl.

Materials & Reagents:

-

Freshly purified 2-aminothiophene derivative (10.0 mmol)

-

Anhydrous Diethyl Ether (50 mL)

-

HCl in Diethyl Ether (2.0 M solution, 6.0 mL, 12.0 mmol, 1.2 eq.)

-

Argon or Nitrogen gas (for inert atmosphere)

Self-Validating Steps & Causality:

-

Preparation of the Free Base Solution:

-

Action: In an oven-dried 100 mL round-bottom flask flushed with Argon, dissolve 10.0 mmol of the 2-aminothiophene free base in 30 mL of anhydrous diethyl ether.

-

Causality: Argon prevents premature atmospheric oxidation. Anhydrous ether is chosen because the resulting HCl salt is highly insoluble in it, driving the equilibrium toward immediate precipitation.

-

-

Temperature Control:

-

Action: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C for 10 minutes[6].

-

Causality: The protonation of the amine is highly exothermic. Cooling prevents localized heating, which could otherwise trigger degradation or side reactions before the salt stabilizes.

-

-

Addition of Hydrochloric Acid:

-

Action: Using a glass syringe, add 6.0 mL of 2M HCl in diethyl ether dropwise over 15 minutes under vigorous magnetic stirring.

-

Validation: A white to off-white precipitate should begin forming almost immediately upon addition[4]. If the solution turns dark or gummy, moisture has likely compromised the reaction.

-

-

Maturation of the Salt:

-

Action: Once addition is complete, maintain stirring at 0–5 °C for an additional 30 minutes.

-

Validation: Spot an aliquot of the supernatant on a TLC plate (Hexanes/Ethyl Acetate). The complete disappearance of the high-Rf free base spot confirms total conversion.

-

-

Isolation and Purification:

-

Action: Rapidly filter the suspension through a Büchner funnel under vacuum. Wash the filter cake with two 10 mL portions of ice-cold anhydrous diethyl ether.

-

Causality: Cold ether removes any unreacted starting material and residual HCl without dissolving the product.

-

-

Drying:

-

Action: Transfer the solid to a vacuum desiccator containing phosphorus pentoxide ( P2O5 ) or silica gel. Dry under high vacuum for 12–24 hours.

-

Result: The final product is a chemically stable, free-flowing powder suitable for long-term storage at room temperature or 4 °C.

-

Troubleshooting Guide

-

Issue: Product precipitates as a sticky, dark gum rather than a crystalline solid.

-

Cause: Presence of moisture in the solvent or the HCl solution[6].

-

Solution: Discard the batch. Ensure all glassware is flame-dried and use strictly anhydrous solvents. Switch to a fresh bottle of ethereal HCl.

-

-

Issue: Low yield (< 60%).

-

Cause: The specific thiophene derivative may have partial solubility in ether.

-

Solution: Concentrate the filtrate under reduced pressure and add a non-polar anti-solvent (e.g., anhydrous hexane) to force further precipitation.

-

References

-

Title: Facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from a novel unexpected domino reaction of vinyl azides Source: RSC Advances URL: [Link]

-

Title: 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity Source: MDPI (Molecules) URL: [Link]

-

Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: ARKIVOC (Semantic Scholar) URL: [Link]

-

Title: An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives Source: Journal of Pharmaceutical Negative Results URL: [Link]

Sources

- 1. Facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from a novel unexpected domino reaction of vinyl azides and 1,4-dithiane-2,5-diol - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CAS 121071-71-4: Dimethyl 4-aminothiophene-2,3-dicarboxyla… [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

In Vitro Receptor Binding Assay Protocols for Thiophene Analogs: A Comprehensive Guide for GPCRs and Membrane Targets

Introduction & Rationale

Bioisosteric replacement is a cornerstone of rational drug design. Replacing a phenyl ring with a thiophene heterocycle is a highly effective strategy to modulate a drug candidate's lipophilicity, enhance metabolic stability against cytochrome P450 oxidation, and fine-tune receptor binding affinity[1]. Thiophene derivatives have shown exceptional promise as highly selective ligands for various G-protein coupled receptors (GPCRs), including dopamine (D3) and angiotensin (AT2) receptors[2][3].

However, the unique physicochemical properties of thiophenes—specifically their high lipophilicity (logP) and planar aromaticity—present distinct challenges during in vitro pharmacological profiling. If assay conditions are not rigorously optimized, these compounds are prone to high non-specific binding (NSB) to assay plastics and filtration matrices, leading to artificially inflated IC50 values and flat dose-response curves.

This application note provides a self-validating, step-by-step protocol for conducting competitive radioligand binding assays specifically optimized for lipophilic thiophene analogs.

Mechanistic Overview

In a competitive radioligand binding assay, an unlabeled thiophene analog competes with a fixed concentration of a radioisotope-labeled ligand (e.g., tritium [³H] or iodine [¹²⁵I]) for a specific receptor binding site[4]. The affinity of the thiophene analog is inversely proportional to the amount of radioactivity measured at equilibrium.

GPCR signaling pathway modulated by thiophene analog binding.

Experimental Workflow & Protocols

Step-by-step workflow for in vitro competitive radioligand binding assays.

Protocol 1: Membrane Preparation

To ensure a self-validating system, receptor density ( Bmax ) must be preserved without degrading the target proteins.

-

Cell Lysis: Harvest cultured cells expressing the target receptor (e.g., CHO or HEK293 cells) and homogenize in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, supplemented with a protease inhibitor cocktail)[5].

-

First Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet intact cells, nuclei, and large debris. Collect the supernatant.

-

Ultracentrifugation: Centrifuge the supernatant at 20,000 × g (or up to 100,000 × g depending on the receptor) for 30 minutes at 4°C to pellet the cell membranes[5].

-

Resuspension: Discard the supernatant. Resuspend the membrane pellet in Assay Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) containing 10% sucrose as a cryoprotectant. Aliquot and store at -80°C until use[5].

Protocol 2: Competitive Radioligand Binding Assay

Causality Check (E-E-A-T): Why add BSA and PEI? Thiophene derivatives are highly lipophilic. Without 0.1–0.2% Bovine Serum Albumin (BSA) in the assay buffer, the effective concentration of the thiophene analog will drop due to adsorption to the polystyrene walls of the 96-well plate. Furthermore, coating the glass fiber (GF/C) filters with 0.3% Polyethylenimine (PEI) masks the negative charges on the glass fibers, drastically reducing the non-specific binding of lipophilic radioligands and thiophene competitors[5].

-

Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well[5].

-

Reagent Addition: To each well, sequentially add:

-

50 µL of Assay Buffer (for Total Binding), OR 50 µL of a high concentration (e.g., 10 µM) of an unlabeled reference ligand (to define Non-Specific Binding, NSB), OR 50 µL of the thiophene test compound at varying concentrations (typically 11 concentrations ranging from 10⁻¹² to 10⁻⁵ M)[4].

-

50 µL of the radioligand (e.g.,[³H]-diprenorphine or [¹²⁵I]-Ang II) at a fixed concentration near its Kd value[1][3].

-

150 µL of the membrane preparation (diluted to yield 5–20 µg of protein per well)[5].

-

-

Incubation: Seal the plate and incubate at 30°C for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium[5].

-

Filtration: Terminate the reaction by rapid vacuum filtration through a 96-well GF/C filter plate that has been pre-soaked in 0.3% PEI for at least 30 minutes[5].

-

Washing: Wash the filters four times with 500 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to rapidly remove unbound radioligand and compound[5].

-

Quantification: Dry the filter plate at 50°C for 30 minutes. Add 40 µL of scintillation cocktail to each well and measure the retained radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter[5].

Quantitative Data & Analysis

Specific binding is calculated by subtracting the NSB from the Total Binding. The IC50 value (the concentration of the thiophene analog that inhibits 50% of the specific radioligand binding) is determined using non-linear regression analysis[1].

To determine the absolute binding affinity ( Ki ), the Cheng-Prusoff equation is applied[5]:

Ki=1+Kd[L]IC50(Where [L] is the concentration of the radioligand used, and Kd is its dissociation constant).

Comparative Data: The Thiophene Advantage

The bioisosteric replacement of a phenyl ring with a thiophene ring often yields profound improvements in binding affinity and receptor subtype selectivity. The table below summarizes literature-validated examples of this phenomenon.

| Compound Scaffold | Target Receptor | Radioligand | IC50 (nM) | Ki (nM) | Selectivity Ratio |

| Phenyl-piperazine analog | Dopamine D3 | [³H]-8-OH-DPAT | 105.0 | 67.8 | Non-selective |

| Thiophene-piperazine analog | Dopamine D3 | [³H]-8-OH-DPAT | 2.1 | 1.4 | >400x (D3 over D2)[2] |

| Phenyl-sulfonamide analog | Angiotensin AT1 | [¹²⁵I]-Ang II | >10,000 | >10,000 | N/A |

| Thiophene-sulfonamide (Cpd 21) | Angiotensin AT2 | [¹²⁵I]-Ang II | 0.6 | 0.4 | >25,000x (AT2 over AT1)[3] |

Table 1: Comparative binding affinities demonstrating the enhanced potency and selectivity achieved via thiophene bioisosteric replacement.

Conclusion

Assaying thiophene analogs requires meticulous attention to their lipophilic nature. By incorporating carrier proteins (BSA) during incubation and utilizing cationic polymers (PEI) during filtration, researchers can eliminate artifactual non-specific binding, ensuring that the resulting Ki values reflect true pharmacological affinity.

References

-

[5] Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

-

[4] Title: Radioligand Binding Assay Source: Creative Bioarray URL:[Link]

-

[2] Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands Source: PMC (NIH) URL:[Link]

-

[3] Title: Design, Synthesis, and Biological Evaluation of the First Selective Nonpeptide AT2 Receptor Agonist Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. giffordbioscience.com [giffordbioscience.com]

Application Note: Advanced Solvent Selection and Recrystallization Protocols for 1-(Thiophen-3-yl)propan-2-amine Hydrochloride

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 1-(Thiophen-3-yl)propan-2-amine HCl (3-Thiophenamphetamine HCl) Objective: To provide a self-validating, mechanistically grounded framework for the purification of thiophene-based amine hydrochlorides via recrystallization.

Introduction & Mechanistic Rationale

1-(Thiophen-3-yl)propan-2-amine hydrochloride is a thiophene bioisostere of amphetamine. While the replacement of the phenyl ring with a 3-thiophene heterocycle slightly alters the electron density and lipophilicity of the aromatic system, the dominant physicochemical feature governing its purification is the amine hydrochloride salt.

The Causality of Solubility: The crystal lattice energy of an amine hydrochloride salt is highly dependent on ionic interactions. To dissolve the crude material, the solvent must possess a sufficiently high dielectric constant (e.g., lower alcohols or water) to overcome these intermolecular forces and solvate the dissociated ions. Conversely, aprotic or low-dielectric solvents (e.g., ethers, alkanes) cannot solvate these ions.

Recrystallization relies on a high solvent power at elevated temperatures and a comparatively low solvent power at room temperature[UQU Practical Organic Chemistry][1]. By manipulating the bulk dielectric constant of the solution—either by cooling a single solvent or by titrating in an anti-solvent—the ionic lattice is forced to reform. This thermodynamic preference selectively crystallizes the target API while leaving structurally distinct organic impurities dissolved in the mother liquor.

Solvent System Selection Matrix

Choosing the right solvent system requires balancing thermodynamic yield against kinetic purity. Amphetamine-like hydrochlorides are highly soluble in polar protic solvents but practically insoluble in non-polar solvents[SWGDRUG][2].

Quantitative Solvent Data

| Solvent System | Type | Dielectric Constant (ε) | API Solubility Profile | Primary Application |

| Isopropanol (IPA) | Single | 18.2 | High (Hot) / Low (Cold) | Scalable, high-purity single-solvent recrystallization. |

| Ethanol (EtOH) | Single | 24.5 | Very High (Hot & Cold) | Poor single solvent (low yield); used as a primary solvent in binary systems. |

| Diethyl Ether | Anti-Solvent | 4.3 | Insoluble | Induces rapid precipitation when added to EtOH solutions. |

| Acetone | Anti-Solvent | 20.7 | Sparingly Soluble | Milder anti-solvent for IPA; prevents "oiling out". |

Decision Matrix for Solvent Selection

Decision matrix for selecting single vs. binary solvent systems.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems: the initial hot filtration removes insoluble inorganic impurities (e.g., residual silica or salts from synthesis), while the final cold wash removes mother liquor containing organic impurities.

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Isopropanol is frequently utilized as a primary solvent for amine hydrochlorides due to its steep temperature-solubility curve[BenchChem][3].

Step-by-Step Methodology:

-

Dissolution: Place the crude 1-(Thiophen-3-yl)propan-2-amine HCl in a round-bottom flask equipped with a reflux condenser. Add a minimal volume of anhydrous isopropanol (approx. 3-5 mL per gram of crude).

-

Heating: Heat the suspension to a gentle reflux (82°C) using a water bath or heating mantle until the solid completely dissolves. If undissolved solid remains, add hot isopropanol dropwise until a clear solution is achieved.

-

Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper or a pad of Celite to remove any insoluble particulate matter.

-

Controlled Cooling: Allow the filtrate to cool slowly to room temperature undisturbed. Mechanistic note: Slow cooling promotes the growth of large, pure crystal lattices rather than trapping impurities in rapidly formed microcrystals.

-

Ice Bath Incubation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize thermodynamic yield.

-

Isolation: Collect the crystalline needles via vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the filter cake with a minimal amount of ice-cold isopropanol, followed by cold acetone. Dry the crystals in a vacuum oven at 40°C to constant weight.

Protocol B: Binary Anti-Solvent Recrystallization (Ethanol / Diethyl Ether)

The ethanol/diethyl ether binary system is a standard for amine hydrochlorides that resist crystallization in single solvents[BenchChem][4].

Step-by-Step Methodology:

-

Primary Solvation: Dissolve the crude amine hydrochloride in the absolute minimum volume of boiling absolute ethanol (approx. 2-3 mL per gram)[Organic Syntheses][5].

-

Anti-Solvent Titration: Remove the solution from heat. While gently swirling, add anhydrous diethyl ether dropwise.

-

Cloud Point Target: Continue adding ether until the solution reaches the "cloud point" (a faint, persistent turbidity that does not disappear upon swirling). This indicates the exact threshold of supersaturation.

-

Clearing & Nucleation: Add 1-2 drops of ethanol just until the turbidity clears, then cover the flask and allow it to cool slowly to room temperature.

-

Refrigeration: Place the flask in a refrigerator (4°C) overnight to allow complete precipitation of the salt.

-

Isolation: Filter the resulting crystals under vacuum, wash thoroughly with cold diethyl ether, and dry under high vacuum.

Step-by-step workflow for the recrystallization of amine hydrochlorides.

Troubleshooting & Process Optimization

-

Oiling Out (Liquid-Liquid Phase Separation):

-

Causality: The compound separates as an oil rather than a solid because the supersaturation level is too high, or the melting point of the impure mixture is depressed below the solvent temperature.

-

Resolution: Reheat the mixture until the oil redissolves. Add 10-15% more primary solvent (e.g., hot ethanol or IPA) to decrease the concentration, and cool the solution much more slowly.

-

-

No Crystal Formation:

-

Causality: The solution is not saturated (excess primary solvent)[BenchChem][4].

-

Resolution: Evaporate 20-30% of the solvent volume under reduced pressure. Alternatively, scratch the inside of the glass flask with a glass rod to create micro-abrasions that lower the activation energy for nucleation, or introduce a pure seed crystal.

-

References

-

Organic Syntheses. tert-BUTYLAMINE. Available at:[Link]

-

SWGDRUG.org. AMPHETAMINE. Available at:[Link]

-

Umm Al-Qura University. Practical Organic Chemistry. Available at: [Link]

Sources

Application Note: Comprehensive NMR Spectroscopy Characterization of 1-(Thiophen-3-yl)propan-2-amine HCl

Introduction and Analytical Context

The continuous emergence of bioisosteric amphetamine analogs in both pharmaceutical development and the novel psychoactive substances (NPS) market necessitates rigorous, unambiguous analytical frameworks. 1-(Thiophen-3-yl)propan-2-amine (often referred to as 3-Thiophenamphetamine or 3-Thap) is a structural isomer of the more commonly encountered 1-(thiophen-2-yl)propan-2-amine (thiopropamine) [1].

Differentiating these positional isomers is a critical challenge in forensic and pharmaceutical chemistry, as mass spectrometry (GC-MS/LC-MS) often yields nearly identical fragmentation patterns for such isomers [2]. As a Senior Application Scientist, I have designed this protocol not merely as a list of instructions, but as a self-validating analytical system . By layering 1D and 2D Nuclear Magnetic Resonance (NMR) techniques, we establish an orthogonal verification loop that leaves no room for structural ambiguity [3].

Mechanistic Rationale & Experimental Design

The causality behind our experimental choices is rooted in the physical chemistry of the molecule:

-

Solvent Selection (DMSO-d6 vs. D2O/CDCl3): Dimethyl sulfoxide-d6 (DMSO-d6) is explicitly chosen for this protocol. While D2O is common for water-soluble hydrochloride salts, it causes rapid deuterium exchange with the primary amine (-NH3+), obliterating its signal. CDCl3 often fails to fully solubilize highly polar salts. DMSO-d6 ensures complete dissolution and suppresses rapid proton exchange, allowing the direct observation of the broad amine salt peak (~8.20 ppm), which is critical for confirming the hydrochloride state.

-

The Diastereotopic ABX Spin System: The chiral center at the C-2' methine carbon renders the adjacent C-1' methylene protons magnetically inequivalent (diastereotopic). They couple to each other (geminal coupling) and to the methine proton (vicinal coupling), creating a classic ABX spin system. Recognizing this causality is essential; it explains why the CH2 group appears as two distinct, complex doublet of doublets (dd) rather than a simple doublet.

-

Thiophene Ring Coupling: Thiophene protons exhibit characteristic coupling constants: ortho-like ( J4,5≈5.0 Hz), meta-like ( J2,4≈1.5 Hz), and para-like ( J2,5≈3.0 Hz). The 3-yl substitution pattern isolates the H-2 proton between the sulfur atom and the alkyl chain, fundamentally altering the spin system compared to the contiguous H-3/H-4/H-5 system of a 2-yl isomer [4].

Self-Validating NMR Workflow

To ensure absolute trustworthiness, the analytical workflow is designed as a closed-loop validation system. 1D NMR generates the structural hypothesis, while 2D NMR provides the orthogonal proof of connectivity.

Figure 1: Self-validating NMR workflow for the structural elucidation of thiophene amphetamine analogs.

Step-by-Step Experimental Protocol

Sample Preparation

-